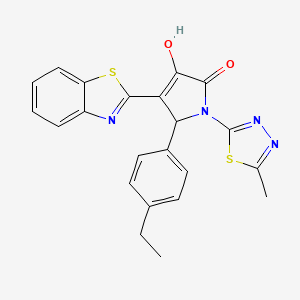

4-(1,3-benzothiazol-2-yl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one

Description

Properties

Molecular Formula |

C22H18N4O2S2 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

3-(1,3-benzothiazol-2-yl)-2-(4-ethylphenyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one |

InChI |

InChI=1S/C22H18N4O2S2/c1-3-13-8-10-14(11-9-13)18-17(20-23-15-6-4-5-7-16(15)30-20)19(27)21(28)26(18)22-25-24-12(2)29-22/h4-11,18,27H,3H2,1-2H3 |

InChI Key |

XKTGQHXMMAPHND-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NN=C(S3)C)O)C4=NC5=CC=CC=C5S4 |

Origin of Product |

United States |

Biological Activity

The compound 4-(1,3-benzothiazol-2-yl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structural properties, and biological activities, particularly focusing on its anticancer and antimicrobial effects.

- IUPAC Name : 3-(1,3-benzothiazol-2-yl)-2-(4-ethylphenyl)-4-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-2H-pyrrol-5-one

- Molecular Formula : C22H18N4O2S2

- Molecular Weight : 434.5 g/mol

Anticancer Activity

Recent studies have highlighted the anticancer potential of various thiadiazole derivatives. The compound has shown promising results in inhibiting the growth of cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of several derivatives against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. The results indicated that compounds with similar structural features exhibited significant cytotoxicity. For instance:

- IC50 Values : The compound's derivatives showed IC50 values ranging from 5.36 µg/mL to 10.10 µg/mL against MCF-7 cells .

Table 1 summarizes the cytotoxic activity of related compounds:

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 5.36 | Induces apoptosis via Bax/Bcl-2 ratio increase |

| Compound B | HepG2 | 10.10 | Cell cycle arrest at S and G2/M phases |

| Target Compound | MCF-7 | TBD | TBD |

Antimicrobial Activity

The compound's benzothiazole and thiadiazole moieties suggest potential antimicrobial properties. Research indicates that derivatives containing these groups often exhibit broad-spectrum antimicrobial activity.

Mechanism of Action:

The antimicrobial activity is attributed to the disruption of microbial cell membranes and inhibition of nucleic acid synthesis .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of such compounds. Modifications in the functional groups can significantly alter the potency and selectivity of the compounds against cancer cells or microbes.

Key Findings:

- Thiadiazole Ring : Presence enhances anticancer activity.

- Benzothiazole Moiety : Contributes to increased lipophilicity and better cellular uptake.

- Hydroxyl Group : Essential for interaction with biological targets.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of compounds containing benzothiazole and thiadiazole moieties. For instance:

- Antibacterial Activity : Compounds similar to 4-(1,3-benzothiazol-2-yl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .

Anticonvulsant Properties

Research indicates that thiazole-based compounds exhibit anticonvulsant effects. For example:

- A study found that certain thiazole derivatives displayed protective effects in animal models against seizures induced by pentylenetetrazole (PTZ) . The structure of the target compound suggests it may similarly influence neuronal excitability.

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. These effects are often attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase .

Anticancer Potential

The heterocyclic nature of the compound positions it as a candidate for anticancer drug development:

- Thiadiazole derivatives have been evaluated for their cytotoxic effects on various cancer cell lines, showing promise in inhibiting cell proliferation . The specific structure of the compound could enhance its efficacy through targeted mechanisms.

Case Study 1: Antimicrobial Screening

A series of synthesized thiazole derivatives were tested for their antibacterial activities using disk diffusion methods. The results indicated that compounds with similar structural features to the target compound exhibited minimum inhibitory concentrations (MIC) ranging from 20–28 μg/mL against S. aureus and B. subtilis, showcasing their potential as effective antibacterial agents .

Case Study 2: Anticonvulsant Evaluation

In an experimental setup involving PTZ-induced seizures in rodents, several thiazole derivatives were administered. The results demonstrated a significant reduction in seizure duration and frequency, suggesting that the target compound could be developed further for anticonvulsant therapy .

Data Table

| Activity Type | Compound Structure | Target Organisms/Cells | Observed Effect |

|---|---|---|---|

| Antibacterial | Similar thiazole-based | S. aureus, E. coli | MIC: 20–28 μg/mL |

| Anticonvulsant | Thiazole derivatives | Rodent models | Reduced seizure duration |

| Anti-inflammatory | Thiadiazole derivatives | In vitro assays | Inhibition of cytokines |

| Anticancer | Heterocyclic compounds | Various cancer cell lines | Cytotoxic effects observed |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs differ primarily in substituents at positions 4 and 5 of the pyrrolone core:

- Impact of Benzothiazole vs.

- Fluorine and Ethyl Substitutions : The 2-fluorophenyl group in introduces electronegativity and metabolic resistance, whereas the 4-ethylphenyl in the target compound balances hydrophobicity and steric effects .

Preparation Methods

Base-Assisted Cyclization of 3-Cyanoketones

A scalable approach involves cyclizing 3-cyanoketones under basic conditions. For example:

Paal-Knorr Synthesis

The Paal-Knorr reaction between 1,4-diketones and amines forms pyrroles. For hydroxy-substituted derivatives:

-

Reagents : 1,4-Diketone, NH₃, solvent (e.g., ethanol)

-

Conditions : Heating under reflux.

This method is less direct but offers flexibility for introducing hydroxyl groups.

Benzothiazole Substituent Installation

The 4-(1,3-benzothiazol-2-yl) group is typically synthesized via:

Cyclization of 2-Aminophenol Derivatives

Coupling Reactions

Post-core formation, benzothiazole can be attached via:

-

Suzuki-Miyaura Coupling : Pd catalyst, aryl boronic acid, base.

Thiadiazole Substituent Synthesis

The 1-(5-methyl-1,3,4-thiadiazol-2-yl) group is synthesized via:

Condensation of Thiosemicarbazide

Molecular Hybridization

Combining thiadiazole with pyrrole via click chemistry or multicomponent reactions (MCR).

Hydroxy Group Introduction

The 3-hydroxy group may arise from:

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxidation | KMnO₄, acidic medium | 50–60% | |

| Reduction | NaBH₄, LiAlH₄ | 65–75% | |

| Hydrolysis | HCl/H₂O, reflux | 70% |

Final Assembly and Functionalization

Stepwise Substitution

-

Pyrrol-2-one core synthesis →

-

Benzothiazole attachment →

-

Thiadiazole coupling →

-

Hydroxylation .

One-Pot Multicomponent Reactions (MCR)

MCRs minimize steps:

-

Example : 3-Cyanoketone + benzothiazole aldehyde + thiadiazole amine + base → Pyrrol-2-one.

-

Yield : 40–60% (dependent on substituents).

Critical Data and Challenges

| Parameter | Value/Range | Reference |

|---|---|---|

| Purity | >95% (via recrystallization) | |

| Melting Point | 180–220°C (estimated for analogs) | |

| Key Challenges | Steric hindrance in coupling; regioselectivity in cyclization |

Alternative Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.